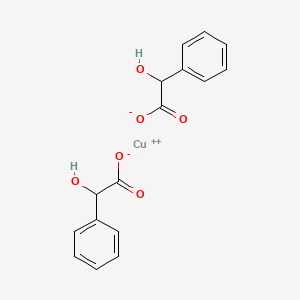
Copper mandelate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper mandelate is a coordination compound formed by the interaction of copper ions with mandelic acid, an aromatic alpha-hydroxy acid
準備方法
Copper mandelate can be synthesized through several methods. One common approach involves the reaction of copper(II) salts with mandelic acid in an aqueous solution. The reaction typically proceeds as follows:
Dissolution of Copper(II) Salt: Copper(II) sulfate or copper(II) chloride is dissolved in water.
Addition of Mandelic Acid: Mandelic acid is added to the solution, resulting in the formation of this compound.
Precipitation: The this compound precipitates out of the solution and can be collected by filtration.
The reaction conditions, such as temperature and pH, can influence the yield and purity of the product. Industrial production methods may involve more sophisticated techniques to ensure high purity and scalability .
化学反応の分析
Copper mandelate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions where the copper ion changes its oxidation state.
Substitution Reactions: The mandelate ligand can be replaced by other ligands in the presence of suitable reagents.
Complex Formation:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Copper mandelate has several scientific research applications:
Catalysis: this compound is used as a catalyst in organic synthesis, particularly in cyclopropanation reactions.
Material Science: It is studied for its potential use in the development of new materials with unique properties.
Biological Studies: this compound is investigated for its potential biological activities, including antimicrobial properties.
Environmental Applications: It is explored for its use in environmental remediation processes.
作用機序
The mechanism of action of copper mandelate involves its ability to coordinate with various molecules, influencing their reactivity. The copper ion in this compound can interact with electron-rich sites on other molecules, facilitating chemical reactions. This coordination ability makes this compound an effective catalyst in various chemical processes .
類似化合物との比較
Copper mandelate can be compared with other copper coordination compounds, such as copper lactate and copper glycolate. While all these compounds involve copper ions coordinated with organic ligands, this compound is unique due to the presence of the aromatic mandelate ligand, which imparts distinct chemical properties and reactivity.
Similar Compounds
Copper Lactate: Formed with lactic acid, used in similar catalytic applications.
Copper Glycolate: Formed with glycolic acid, also used in catalysis and material science.
特性
CAS番号 |
102519-25-5 |
|---|---|
分子式 |
C16H14CuO6 |
分子量 |
365.82 g/mol |
IUPAC名 |
copper;2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/2C8H8O3.Cu/c2*9-7(8(10)11)6-4-2-1-3-5-6;/h2*1-5,7,9H,(H,10,11);/q;;+2/p-2 |
InChIキー |
YVNZDAXVCOOLPC-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


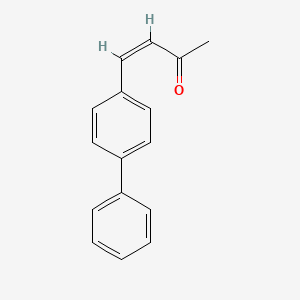
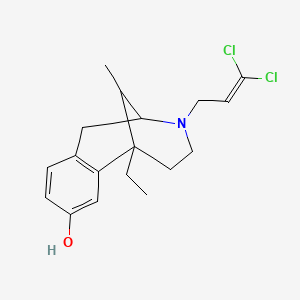
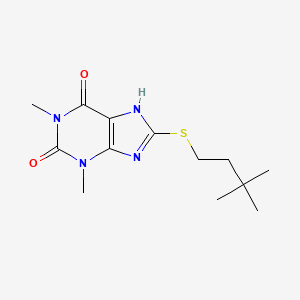
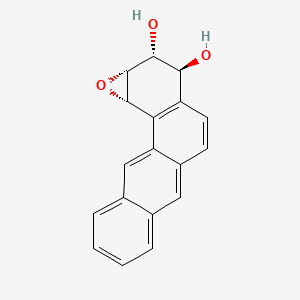
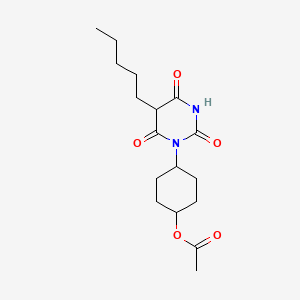
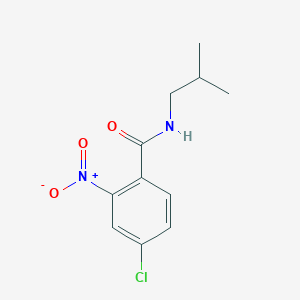
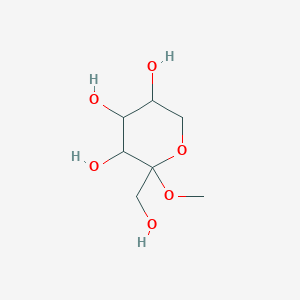
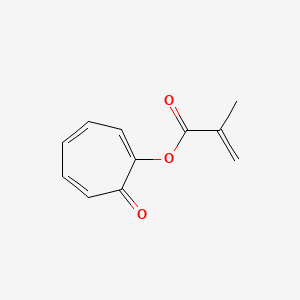
![2-({[3-(2-phenoxyethoxy)phenyl]carbonyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14161006.png)
![Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane](/img/structure/B14161009.png)
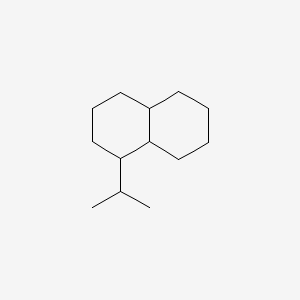
![Benzenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14161013.png)
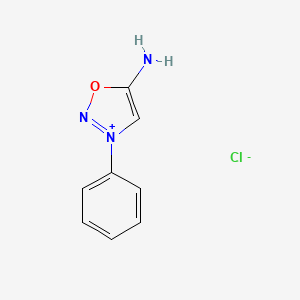
![2-amino-1-(4-butylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14161025.png)
